3-Bromo-4-formylbenzoic acid CAS number 91760-66-6 properties
3-Bromo-4-formylbenzoic acid CAS number 91760-66-6 properties
An In-depth Technical Guide to 3-Bromo-4-formylbenzoic Acid (CAS 91760-66-6)
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-4-formylbenzoic acid, CAS number 91760-66-6, a trifunctional aromatic compound of significant interest to the chemical research and drug development communities. The molecule's unique architecture, featuring a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring, makes it a versatile building block for complex organic synthesis. This document delves into its physicochemical properties, spectral characteristics, synthesis, reactivity, and key applications, offering field-proven insights for researchers and scientists.
Core Molecular Properties and Specifications
3-Bromo-4-formylbenzoic acid is a solid, typically appearing as a faint beige or brown powder.[1][2][3] Its structure presents three distinct functional groups, which dictate its chemical behavior and utility. The carboxylic acid group imparts polarity and moderate solubility in polar organic solvents, the aldehyde provides a reactive site for condensation and nucleophilic addition, and the bromine atom serves as a key handle for cross-coupling reactions.[2]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 91760-66-6 | [4] |
| Molecular Formula | C₈H₅BrO₃ | [4] |
| Molecular Weight | ~229.03 g/mol | [4][5] |
| IUPAC Name | 3-bromo-4-formylbenzoic acid | [4] |
| Physical Form | Solid, powder | [1][3] |
| Predicted Density | 1.764 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 3.39 ± 0.10 | [3] |
| Purity (Typical) | ≥97% | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [1][3][6] |
Caption: Chemical structure of 3-Bromo-4-formylbenzoic acid.
Spectral Data and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-4-formylbenzoic acid. The following data provides a reference for characterization.
Nuclear Magnetic Resonance (¹H NMR)
Proton NMR provides a clear fingerprint of the molecule's aromatic substitution pattern. A spectrum run in DMSO-d₆ shows distinct signals for each of the three aromatic protons and the aldehyde proton.[7]
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¹H NMR (300 MHz, DMSO-d₆): δ 10.26 (1H, d, J = 0.8 Hz), 8.20 (1H, d, J = 1.5 Hz), 8.08-8.04 (1H, m), 7.95 (1H, d, J = 8.0 Hz).[7]
Insight for the Scientist: The downfield shift of the aldehyde proton (δ 10.26) is characteristic. The three distinct aromatic signals (δ 8.20, 8.08-8.04, 7.95) confirm the trisubstituted benzene ring. The specific splitting patterns and coupling constants (J values) are crucial for assigning each proton to its exact position on the ring relative to the electron-withdrawing and donating groups.
Mass Spectrometry (LC-MS)
Mass spectrometry data is essential for confirming the molecular weight and elemental composition.
-
LCMS Data: m/z 227, 229 [M-H]⁺.[7]
Insight for the Scientist: The presence of two major peaks of approximately equal intensity, separated by two mass units, is the classic isotopic signature of a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes), providing strong evidence for the compound's identity.[7]
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of 3-Bromo-4-formylbenzoic acid is fundamental to its application as a synthetic intermediate.
Illustrative Synthesis Protocol
A representative synthesis involves the hydrolysis of a precursor under basic conditions.[7]
-
Suspension: Suspend the starting intermediate (1.0 eq.) in water (approx. 2.7 L/mol).[7]
-
Base Addition: Heat the suspension to 40°C. Add solid sodium carbonate (Na₂CO₃, 3.25 eq.) in portions. An anti-foaming agent like ethyl acetate may be used.[7]
-
Hydrolysis: Heat the reaction mixture to 90°C and stir for 90 minutes.[7]
-
Work-up: Cool the mixture to 40°C. Separate the aqueous layer and perform an extraction with a suitable organic solvent like 2-MeTHF.[7]
-
Acidification & Isolation: Wash the combined organic layers with 1 M HCl.[7]
-
Final Product: Evaporate the solvent to yield 3-bromo-4-formylbenzoic acid as a solid.[7]
Caption: Generalized workflow for the synthesis of the title compound.
Reactivity Map
The utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid, aldehyde, and C-Br bond can be addressed selectively under different reaction conditions. This allows for a stepwise and controlled construction of more complex molecules.[2]
Caption: Reactivity map illustrating the synthetic transformations possible.
Applications in Research and Drug Development
3-Bromo-4-formylbenzoic acid is not typically an end-product but rather a crucial intermediate. Its trifunctional nature makes it an ideal scaffold for building molecular libraries and synthesizing targeted therapeutic agents.
-
Fragment-Based Drug Discovery (FBDD): The compound serves as a versatile fragment that can be elaborated at its three reactive sites to optimize binding to biological targets.
-
Synthesis of Heterocycles: The aldehyde and carboxylic acid functionalities can be used in cyclization reactions to form various heterocyclic ring systems, which are prevalent in many approved drugs.
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, molecules with this type of functionality can be used to create the critical linkers connecting the payload to the targeting moiety.
-
Precursor for Bioactive Molecules: Benzoic acid derivatives are widely studied for a range of biological activities, including antimicrobial and anticancer properties.[2][8] This compound provides a starting point for synthesizing novel analogs with potentially enhanced potency or selectivity. For instance, related halogenated aromatic acids are used as precursors for potent kinase inhibitors.[9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Bromo-4-formylbenzoic acid is essential for user safety.
GHS Hazard Information
-
Hazard Statements:
-
Precautionary Statements (Selected):
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[12]
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere as recommended.[1][3][6]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.
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